molecular formula C14H18ClNO4S B6717367 methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

Cat. No.: B6717367
M. Wt: 331.8 g/mol
InChI Key: ANXSUDXYLJAZLS-UHFFFAOYSA-N
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Description

Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate is a complex organic compound that features a sulfonyl group attached to an isoquinoline moiety

Preparation Methods

The synthesis of methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the sulfonyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product in high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the isoquinoline moiety can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to the compound’s overall biological activity by interacting with nucleic acids or other cellular components.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing isoquinolines and related heterocycles. Compared to these compounds, methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate may offer unique advantages in terms of its reactivity, stability, and biological activity. Some similar compounds include:

  • 6-chloro-3,4-dihydro-1H-isoquinolin-2-yl sulfone
  • Methyl 3-[(6-chloro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

These compounds share structural similarities but may differ in their specific chemical properties and applications.

Properties

IUPAC Name

methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-10(14(17)20-2)9-21(18,19)16-6-5-11-7-13(15)4-3-12(11)8-16/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSUDXYLJAZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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